2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer Agents
A study described the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including a compound structurally similar to the one of interest, showcasing its anticancer activity. The compounds were evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines, highlighting their selective cytotoxicity. Specifically, one of the compounds demonstrated high selectivity and induced apoptosis in cancer cells, though not as effectively as the standard cisplatin (Evren et al., 2019).
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors
Another research effort focused on the design, synthesis, and pharmacological evaluation of oxadiazole derivatives, aiming to inhibit CRMP 1 as a therapeutic strategy for small lung cancer. These compounds, including variations of the acetamide structure, were tested for their effectiveness in inhibiting cell growth, showing considerable potential compared to Bevacizumab, a known anticancer drug (Panchal et al., 2020).
Antimicrobial and Other Biological Activities
Antimicrobial Evaluation
Compounds structurally related to "2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide" were synthesized and assessed for their antimicrobial efficacy. This research illustrated the potential of these compounds to act against various microbial species, highlighting their broad-spectrum antimicrobial activity. Specifically, some derivatives showed potent activity relative to reference standards, indicating their potential for further development as antimicrobial agents (Gul et al., 2017).
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-21-16(18-19-20-21)24-11-15(22)17-12-7-9-14(10-8-12)23-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBZCPLDIXPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.